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molecular formula C11H12BrNO B8733480 3-bromo-N-cyclopropyl-4-methylbenzamide

3-bromo-N-cyclopropyl-4-methylbenzamide

Cat. No. B8733480
M. Wt: 254.12 g/mol
InChI Key: XTJZFWFPGYJWAS-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

3-Bromo-4-methylbenzoic acid (8.35 g, 33 mmol), I H-benzo[d] [1,2,3]triazol-1-ol (4.44 g, 33 mmol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (6.31 g, 33 mmol), and cyclopropylamine (2.5 mL, 36 mmol) were dissolved in dichloromethane (20 mL) and stirred at RT for 16 h. The reaction was diluted with dichloromethane (100 mL), washed 3× with 50 mL of sodium bicarbonate (saturated, aqueous) and 2× with 50 mL of 3 N HCl (aqueous). The organic layer was separated, dried over sodium sulfate, and concentrated via rotovap to give crude product. The crude was purified by chromatography to obtain the title compound. Found MS (ES+): 254(M+H)+.
Quantity
8.35 g
Type
reactant
Reaction Step One
[Compound]
Name
H-benzo[d] [1,2,3]triazol-1-ol
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.Cl.CN(C)[CH2:15][CH2:16][CH2:17][N:18]=C=NCC.C1(N)CC1>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([NH:18][CH:17]1[CH2:15][CH2:16]1)=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1C
Name
H-benzo[d] [1,2,3]triazol-1-ol
Quantity
4.44 g
Type
reactant
Smiles
Name
Quantity
6.31 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
2.5 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed 3× with 50 mL of sodium bicarbonate (saturated, aqueous) and 2× with 50 mL of 3 N HCl (aqueous)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotovap
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)NC2CC2)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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